D-2-Aminobutyryl-D-alanine

Description

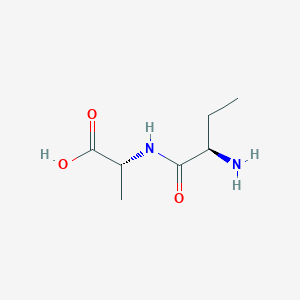

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[(2R)-2-aminobutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-3-5(8)6(10)9-4(2)7(11)12/h4-5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIYNQMIFYYQJC-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)N[C@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Biosynthesis and Metabolic Pathways

Biosynthesis of D-2-Aminobutyric Acid Precursors

The synthesis of D-2-aminobutyric acid, an unnatural amino acid, can be efficiently achieved through multi-enzymatic cascade reactions. nih.govnih.govresearchgate.net These in vitro systems offer high atom economy and stereoselectivity, starting from readily available precursors like L-threonine. nih.govresearchgate.net

A well-characterized enzymatic pathway for D-2-aminobutyric acid production involves a tri-enzymatic catalytic system. nih.govnih.govresearchgate.netresearchgate.net This system sequentially converts L-threonine into D-2-aminobutyric acid. The process begins with the deamination of L-threonine to 2-oxobutyric acid, which is then reductively aminated to yield the final D-2-aminobutyric acid product. nih.gov This cascade is particularly efficient as the ammonia (B1221849) produced in the first step can be utilized as the amino donor in the subsequent reductive amination, eliminating the need for external ammonia supplementation. nih.govresearchgate.net

A key advantage of this multi-enzymatic system is the regeneration of the necessary cofactor, NADH, which is achieved through the inclusion of formate (B1220265) dehydrogenase. nih.govnih.govresearchgate.net This integrated system allows for high yields and enantiomeric excess of the desired product. nih.govresearchgate.net

Table 1: Multi-Enzymatic System for D-2-Aminobutyric Acid Synthesis

| Step | Substrate | Enzyme | Product | Cofactor Regeneration |

| 1 | L-Threonine | L-Threonine Ammonia Lyase (L-TAL) | 2-Oxobutyric acid + NH₃ | - |

| 2 | 2-Oxobutyric acid | D-Amino Acid Dehydrogenase (D-AADH) | D-2-Aminobutyric acid | Formate Dehydrogenase (FDH) |

The successful synthesis of D-2-aminobutyric acid relies on the coordinated action of several key enzymes.

L-Threonine Ammonia Lyase (L-TAL): Also known as threonine deaminase or threonine dehydratase, this enzyme catalyzes the initial step in the pathway: the conversion of L-threonine to α-ketobutyrate and ammonia. nih.govwikipedia.org This enzyme utilizes a pyridoxal-5'-phosphate (PLP) cofactor, a common feature of enzymes involved in amino acid metabolism. wikipedia.org The mechanism involves the formation of a Schiff base intermediate between the amino acid and PLP. wikipedia.org

D-Amino Acid Dehydrogenase (D-AADH): This enzyme is responsible for the stereoselective reductive amination of 2-oxobutyric acid to produce D-2-aminobutyric acid. nih.govnih.govresearchgate.net

Formate Dehydrogenase (FDH): To ensure the continuous operation of the D-AADH, formate dehydrogenase is included in the system to regenerate the NADH cofactor consumed during the reductive amination. nih.govnih.govresearchgate.net

Table 2: Key Enzymes and Their Functions in D-2-Aminobutyric Acid Synthesis

| Enzyme | Abbreviation | EC Number | Function |

| L-Threonine Ammonia Lyase | L-TAL | 4.3.1.19 | Catalyzes the deamination of L-threonine to 2-oxobutyric acid and ammonia. wikipedia.org |

| D-Amino Acid Dehydrogenase | D-AADH | - | Catalyzes the reductive amination of 2-oxobutyric acid to D-2-aminobutyric acid. nih.govnih.govresearchgate.net |

| Formate Dehydrogenase | FDH | - | Catalyzes the oxidation of formate to regenerate NADH. nih.govnih.govresearchgate.net |

Peptidic Linkage Formation in D-Dipeptides

The formation of the peptide bond between D-2-aminobutyric acid and D-alanine is catalyzed by enzymes known as D-amino acid ligases. The most extensively studied member of this family is D-alanine-D-alanine ligase (Ddl), which provides a model for understanding the synthesis of D-dipeptides. nih.gov

D-alanine-D-alanine ligase (Ddl) is an essential enzyme in bacterial cell wall biosynthesis, catalyzing the ATP-dependent formation of the D-alanyl-D-alanine dipeptide. nih.govacs.org The reaction proceeds through a two-step mechanism involving a phosphorylated intermediate. nih.gov First, the carboxylate of the first D-alanine molecule attacks the γ-phosphate of ATP, forming an acylphosphate intermediate, D-alanyl-phosphate. nih.gov In the second step, the amino group of a second D-alanine molecule acts as a nucleophile, attacking the carbonyl carbon of the acylphosphate intermediate. nih.govnih.gov This results in the formation of a tetrahedral intermediate which then collapses to form the D-alanyl-D-alanine dipeptide and inorganic phosphate. nih.gov

D-alanine-D-alanine ligase belongs to the ATP-grasp superfamily of enzymes. nih.govgosset.aiwikipedia.orgnih.govnih.gov A defining characteristic of this superfamily is a unique ATP-binding site, known as the ATP-grasp fold, which is composed of two α + β domains that "grasp" the ATP molecule between them. nih.govnih.gov Enzymes in this family typically catalyze the ATP-dependent ligation of a carboxylic acid with a nucleophile, proceeding through the formation of an acylphosphate intermediate. nih.govnih.gov This general mechanism is conserved across the superfamily and is fundamental to the synthesis of D-dipeptides by D-amino acid ligases. researchgate.net

The enzymes involved in D-dipeptide synthesis exhibit a high degree of stereochemical specificity. D-alanine-D-alanine ligase, for instance, specifically utilizes D-alanine as its substrate to produce a D-alanyl-D-alanine dipeptide. nih.govgosset.ai This specificity is crucial for the proper assembly of bacterial peptidoglycan. While ribosomes in protein synthesis strongly discriminate against the incorporation of D-amino acids, specialized enzymes like D-amino acid ligases have evolved to exclusively catalyze the formation of peptide bonds between D-amino acids. nih.gov The active site of these ligases is structured to accommodate the D-enantiomers of amino acids, ensuring the correct stereochemistry of the resulting dipeptide. gosset.ainih.govnih.gov

Advanced Approaches in Enzymatic Synthesis of D-Dipeptides

The synthesis of D-dipeptides presents a significant challenge due to the need for precise control over stereochemistry at two chiral centers. Advanced enzymatic approaches have emerged as powerful tools to address this, providing high selectivity and efficiency. These methods often involve the use of multiple enzymes in a coordinated fashion or targeted biocatalytic strategies to generate the chiral building blocks.

Design and Application of Multi-Enzyme Cascade Systems

Multi-enzyme cascade systems are elegantly designed processes where multiple enzymatic reactions are carried out in a single pot, either simultaneously or sequentially. rug.nl This approach is inspired by natural metabolic pathways and offers numerous advantages, including the elimination of costly intermediate purification steps, reduction of waste, and the ability to overcome thermodynamic limitations. rug.nlresearchgate.net For the synthesis of a D-dipeptide like D-2-Aminobutyryl-D-alanine, a cascade system would typically involve enzymes for the synthesis of the constituent D-amino acids (D-2-aminobutyric acid and D-alanine) followed by an enzyme that catalyzes the peptide bond formation.

Artificially designed enzyme cascades are becoming a vital alternative for producing fine chemicals. researchgate.net These systems enhance production efficiency by circumventing the need to separate intermediates and by-products. researchgate.net Furthermore, by coupling reactions, unfavorable equilibria can be shifted to favor product formation. rug.nl

A hypothetical multi-enzyme cascade for this compound could be designed as follows:

Synthesis of D-2-Aminobutyric Acid: An initial enzyme, such as L-threonine ammonia lyase, could convert a readily available precursor like L-threonine into 2-oxobutyrate. mdpi.com

Reductive Amination: A D-amino acid dehydrogenase (DAADH) would then catalyze the stereoselective amination of 2-oxobutyrate to D-2-aminobutyric acid. mdpi.com

Cofactor Recycling: To ensure the continuous activity of the dehydrogenase, a third enzyme, like formate dehydrogenase (FDH), is often included to regenerate the required nicotinamide (B372718) cofactor (NADH or NADPH). mdpi.comrsc.org

D-Alanine Synthesis: In parallel or sequentially, a separate set of enzymes, such as an alanine (B10760859) racemase and a D-amino acid dehydrogenase, could produce D-alanine from L-alanine or a keto-acid precursor. frontiersin.org

Dipeptide Ligation: Finally, a ligase or a transferase, such as a D-alanyl-D-alanine ligase or a nonribosomal peptide synthetase (NRPS) adenylation domain, would catalyze the condensation of D-2-aminobutyric acid and D-alanine to form the final dipeptide. nih.govnih.gov

The efficiency of such systems relies on the careful selection and optimization of each enzyme to ensure compatibility in terms of reaction conditions (pH, temperature) and to avoid cross-reactivity or inhibition. rsc.org

Table 1: Example Enzymes in Cascade Systems for D-Amino Acid Synthesis

| Enzyme Class | Specific Enzyme Example | Role in Cascade | Precursor Substrate | Product | Citation |

|---|---|---|---|---|---|

| Ammonia Lyase | L-threonine ammonia lyase | Intermediate Synthesis | L-Threonine | 2-Oxobutyrate | mdpi.com |

| Dehydrogenase | D-Amino Acid Dehydrogenase (DAADH) | Stereoselective Amination | α-Keto Acids | D-Amino Acids | d-aminoacids.com |

| Dehydrogenase | Formate Dehydrogenase (FDH) | Cofactor Regeneration | Formate | CO2 | rsc.org |

| Racemase | Alanine Racemase | Stereoinversion | L-Alanine | D,L-Alanine | frontiersin.orgd-aminoacids.com |

| Ligase | D-Alanine:D-Alanine Ligase | Peptide Bond Formation | D-Alanine | D-Alanyl-D-alanine | nih.gov |

Biocatalytic Strategies for Enantioenriched D-Amino Acid and D-Dipeptide Production

The production of enantioenriched D-amino acids is a cornerstone for the synthesis of D-dipeptides. Biocatalysis offers several elegant strategies to achieve high enantiomeric purity, primarily through kinetic resolution of racemates or asymmetric synthesis from prochiral precursors. pnas.orgacs.org

Kinetic Resolution: This technique leverages the high enantioselectivity of certain enzymes to selectively transform one enantiomer from a racemic mixture, leaving the other enantiomer enriched. pnas.org For instance, a D-stereospecific amidohydrolase can be used to hydrolyze the D-amino acid amide from a racemic mixture, allowing for the separation of the desired D-amino acid. d-aminoacids.com Similarly, D-amino acid oxidases can selectively oxidize the D-enantiomer, which can then be chemically reduced back to the racemate, progressively enriching the unreactive L-enantiomer in a process called deracemization. acs.org

Asymmetric Synthesis: This is often the preferred method as it can theoretically achieve a 100% yield of the desired enantiomer. A key strategy is the asymmetric reductive amination of α-keto acids. d-aminoacids.com For example, a D-amino acid dehydrogenase can convert α-keto acids into the corresponding D-amino acids with high enantiomeric excess (>99%). rsc.org This has been successfully applied to synthesize a variety of D-amino acids, including D-valine, D-alanine, and D-leucine. mdpi.com

Another powerful approach is the stereoinversion of readily available L-amino acids. rsc.org This can be achieved using a two-enzyme cascade involving an L-amino acid deaminase to convert the L-amino acid into its corresponding α-keto acid, followed by a D-amino acid dehydrogenase to produce the D-enantiomer. researchgate.netrsc.org

Once the enantioenriched D-amino acid precursors are obtained, their ligation into a dipeptide is the final step. Enzymes like amidohydrolases (in reverse), aminoacyltransferases, or adenylation domains from NRPSs can be employed for this purpose. nih.gov While some enzymes have limitations regarding substrate scope, they offer a direct and stereospecific route to D-amino acid-containing dipeptides. nih.gov

Table 2: Biocatalytic Strategies for Enantioenriched D-Amino Acid Production

| Strategy | Description | Key Enzyme(s) | Typical Enantiomeric Excess (ee) | Citation |

|---|---|---|---|---|

| Kinetic Resolution | Selective transformation of one enantiomer from a racemic mixture. | D-Amino Acid Oxidase, D-Amidase | >99% | d-aminoacids.comacs.org |

| Asymmetric Reductive Amination | Conversion of a prochiral α-keto acid into a chiral D-amino acid. | D-Amino Acid Dehydrogenase (DAADH) | >99% | rsc.orgd-aminoacids.com |

| Stereoinversion Cascade | Conversion of an L-amino acid into its D-enantiomer via an α-keto acid intermediate. | L-Amino Acid Deaminase, D-Amino Acid Dehydrogenase | >99% | rsc.org |

| Deracemization | Combination of an enantioselective enzyme with a racemization process to convert a racemate entirely into one enantiomer. | Phenylalanine Ammonia-Lyase, Oxidases | 97-99% | acs.org |

Biological and Physiological Functions in Microbial Systems

D-Dipeptide Integration into Bacterial Cell Wall Peptidoglycan

The bacterial cell wall is a dynamic structure, crucial for maintaining cell shape and protecting against environmental stress. Its primary component, peptidoglycan, is a polymer of sugars and amino acids. The incorporation of D-amino acids and their dipeptides is a key feature of peptidoglycan synthesis and modification.

D-Amino Acids as Fundamental Constituents of Peptidoglycan Stem Peptides

Peptidoglycan consists of glycan strands cross-linked by short peptide stems. These stems typically contain D-amino acids, most commonly D-alanine and D-glutamic acid, which are essential for the three-dimensional structure and stability of the peptidoglycan sacculus. The presence of D-amino acids protects the cell wall from degradation by most proteases, which are generally specific for L-amino acids. The terminal D-alanyl-D-alanine dipeptide of the peptidoglycan precursor is critical for the transpeptidation reactions that cross-link the glycan strands, a process targeted by beta-lactam antibiotics.

Investigating the Dynamics of D-Amino Acid and D-Dipeptide Incorporation into Nascent Peptidoglycan

Bacteria can incorporate a variety of D-amino acids into their peptidoglycan, not just the canonical D-alanine and D-glutamic acid. This incorporation can occur through two primary pathways: cytoplasmic synthesis of peptidoglycan precursors or periplasmic modification of the existing peptidoglycan.

Cytoplasmic Pathway: In this pathway, a D-dipeptide can be synthesized in the cytoplasm and added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide precursor by the MurF ligase. This enzyme, while specific, can sometimes accommodate non-canonical D-dipeptides, leading to their incorporation into the pentapeptide stem of the nascent peptidoglycan.

Periplasmic Pathway: Alternatively, single D-amino acids can be incorporated into the mature peptidoglycan in the periplasm. This is often mediated by L,D-transpeptidases, which can exchange a D-amino acid at the fourth position of the peptide stem, or by D,D-transpeptidases that can add a D-amino acid to the fifth position.

While direct evidence for D-2-Aminobutyryl-D-alanine incorporation is lacking, the structural similarity of D-2-aminobutyric acid to D-alanine suggests that it could potentially be a substrate for the enzymes involved in these pathways.

Regulatory and Signaling Roles in Microbial Physiology

Beyond their structural role in the cell wall, D-amino acids and potentially D-dipeptides can act as signaling molecules, regulating various physiological processes in bacteria.

Modulation of Bacterial Cell Wall Remodeling Processes

Bacteria constantly remodel their peptidoglycan during growth and division. D-amino acids released into the environment can influence this process. For example, in stationary phase, some bacteria release D-amino acids that can be reincorporated into the cell wall, leading to a decrease in peptidoglycan synthesis and remodeling. This helps the bacteria to conserve energy and adapt to nutrient-limited conditions. While not specifically demonstrated for this compound, it is plausible that this dipeptide or its constituent D-2-aminobutyric acid could participate in similar regulatory circuits if produced and released by bacteria.

Influence on Biofilm Development and Spore Germination

Biofilm Development: Biofilms are structured communities of bacteria embedded in a self-produced matrix. The formation and disassembly of biofilms are tightly regulated processes. Several studies have shown that a mixture of D-amino acids (D-leucine, D-methionine, D-tyrosine, and D-tryptophan) can trigger biofilm disassembly in various bacterial species. The proposed mechanism involves the incorporation of these D-amino acids into the peptidoglycan, which in turn leads to the release of proteins that link the cells to the biofilm matrix. While the effect of this compound on biofilms has not been reported, the general principle of D-amino acid-mediated biofilm dispersal suggests a potential area for investigation.

Spore Germination: Bacterial spores are dormant, highly resistant structures that can survive harsh environmental conditions. Germination is the process by which a dormant spore transforms into a metabolically active vegetative cell. This process is often triggered by specific nutrient germinants, such as L-alanine. Interestingly, some D-amino acids can act as competitive inhibitors of L-alanine-induced germination. One study on Bacillus subtilis spores identified D-2-amino-n-butyric acid as a competitive inhibitor of L-alanine-initiated germination. This finding suggests that D-2-aminobutyric acid, and by extension potentially this compound, could play a role in modulating the germination of bacterial spores.

The following table summarizes the inhibitory effects of various D-alanine analogues on the L-alanine-initiated germination of Bacillus subtilis spores.

| Compound | Type of Inhibition |

| D-Alanine | Competitive |

| D-Serine | Competitive |

| Glycine | Competitive |

| D-2-amino-n-butyric acid | Competitive |

| D-Cysteine | Competitive |

| D-Norvaline | Competitive |

| D-Threonine | Competitive |

This table is based on data from a study on the structure-activity relationship of alanine (B10760859) analogues in Bacillus subtilis spore germination.

D-Amino Acids and D-Dipeptides as Inter-Kingdom Communication Molecules at Host-Microbe Interfaces

No studies were identified that specifically investigate this compound as a signaling molecule in host-microbe interactions. Research in this area has focused on other D-amino acids, such as D-alanine, D-glutamate, and D-tryptophan, which are known to be produced by bacteria and can modulate host immune responses and microbial community composition. The specific dipeptide has not been implicated in these processes in the reviewed literature.

Involvement in Non-Ribosomal Peptide Synthesis (NRPS) Pathways

There is no evidence in the available literature to suggest that this compound is directly incorporated as a dipeptide unit into non-ribosomal peptides. While NRPS pathways are known for their ability to incorporate a wide variety of non-proteinogenic amino acids, including D-isomers and 2-aminobutyric acid, the specific dipeptide this compound has not been identified as a substrate or product of these enzymatic assembly lines. The non-ribosomal peptide cyclosporin A, for instance, contains a single L-2-aminobutyric acid residue, but this is not the D-enantiomer and is not part of the specified dipeptide.

Molecular Interactions and Enzymatic Mechanisms

Detailed Enzyme-Substrate Interactions in D-Dipeptide Synthesis

The formation of D-dipeptides is an ATP-dependent process catalyzed by D-dipeptide synthetases, with D-alanine-D-alanine ligase (Ddl) being the most extensively studied member of this family. wikipedia.orgproteopedia.org These enzymes are vital for processes such as bacterial cell wall biosynthesis, where they produce the D-alanyl-D-alanine terminus of peptidoglycan precursors. proteopedia.orgnih.gov The synthesis of D-2-Aminobutyryl-D-alanine would proceed via a similar enzymatic pathway, contingent on the enzyme's ability to recognize D-2-aminobutyric acid as a substrate.

Crystallographic studies of D-alanine-D-alanine ligase (Ddl) have provided significant insights into the architecture of D-dipeptide synthetase active sites. nih.govrcsb.org The enzyme is typically a dimer, with each monomer comprising three distinct domains: an N-terminal, a central, and a C-terminal domain. proteopedia.orgnih.gov The active site is strategically located at the interface of these three domains, with flexible loops from each domain contributing to the formation of the substrate-binding pockets. nih.govrcsb.org

Specifically, the structure reveals two adjacent binding sites for the D-amino acid substrates and a separate binding site for ATP. nih.gov The binding of ATP and the subsequent binding of the two D-amino acid molecules induce significant, cumulative conformational changes. nih.govsemanticscholar.org Three flexible loops, including an Ω-loop, move to enclose the active site, shifting the enzyme from an "open" to a "closed" conformation that is catalytically competent. nih.govnih.gov This induced-fit mechanism ensures the precise orientation of substrates for catalysis and prevents premature hydrolysis of intermediates.

The catalytic mechanism for Ddl proceeds via an ordered ter-ter kinetic pathway involving two distinct half-reactions and the formation of a high-energy acylphosphate intermediate. nih.govnih.gov

The reaction sequence is as follows:

ATP Binding: The catalytic cycle begins with the binding of ATP and Mg²⁺ to the enzyme. nih.gov

First D-Amino Acid Binding: The first D-amino acid (D-Ala₁, which would be D-2-aminobutyric acid or D-alanine in this context) binds to its specific site, which has a higher affinity than the second site. nih.govnih.gov

Acylphosphate Intermediate Formation: The carboxylate oxygen of the first D-amino acid performs a nucleophilic attack on the γ-phosphate of the bound ATP. This results in the formation of a D-alanyl-phosphate intermediate and the release of ADP. nih.govnih.gov

Second D-Amino Acid Binding: The second D-amino acid (D-Ala₂) binds to its lower-affinity site. nih.gov

Peptide Bond Formation: The deprotonated amino group of the second D-amino acid acts as a nucleophile, attacking the carbonyl carbon of the acylphosphate intermediate. This forms a transient tetrahedral intermediate. nih.gov

Product Release: The tetrahedral intermediate collapses, leading to the formation of the D-dipeptide (this compound) and the release of inorganic phosphate (Pi). nih.govnih.gov

Kinetic studies have shown that the two D-alanine binding sites have markedly different affinities, which is critical for the ordered binding of substrates. nih.gov The antibiotic D-cycloserine acts as a competitive inhibitor by targeting both D-alanine binding sites. nih.govacs.org

| Parameter | Value | Description |

|---|---|---|

| Km,D-Ala1 | 0.075 mM | Michaelis constant for the first D-Alanine binding site (high affinity). nih.gov |

| Km,D-Ala2 | 3.6 mM | Michaelis constant for the second D-Alanine binding site (low affinity). nih.gov |

| Ki,DCS1 | 14 µM | Inhibition constant for D-cycloserine at the first D-Alanine site. nih.gov |

| Ki,DCS2 | 25 µM | Inhibition constant for D-cycloserine at the second D-Alanine site. nih.gov |

The activity of D-alanine-D-alanine ligase is significantly enhanced by the presence of monovalent cations (MVCs). nih.govnih.gov Ddl from Thermus thermophilus is a type II MVC-activated enzyme, meaning it retains some activity in the absence of cations, but its efficiency increases approximately 20-fold in their presence. nih.gov

The activation is highly dependent on the ionic radius of the cation, with potassium (K⁺) and rubidium (Rb⁺) providing maximal activation, while smaller cations like lithium (Li⁺) and sodium (Na⁺) have little to no effect. nih.gov Structural and biochemical analyses have identified a specific MVC binding site adjacent to the enzyme's active site. nih.govnih.gov The binding of an activating cation does not induce a significant conformational change. Instead, it is proposed that the cation activates the enzyme by altering the electrostatic environment of the active site, thereby optimizing the positioning of substrates or stabilizing charged intermediates during the catalytic cycle. nih.govnih.gov This electrostatic modulation is a key feature of the catalytic mechanism for this class of ATP-grasp enzymes. nih.gov

Stereochemical Recognition in Biological Processes

The D-configuration of the constituent amino acids in this compound is a critical determinant of its biological properties. This stereochemistry governs its recognition by enzymes and confers significant resistance to degradation by common proteases.

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that demonstrates strict enantioselectivity, catalyzing the oxidative deamination of D-amino acids while being virtually inactive toward their L-enantiomers. nih.govfrontiersin.orgwikipedia.org This enzyme plays a role in the metabolism and detoxification of D-amino acids. wikipedia.org The reaction mechanism involves the oxidation of the D-amino acid to a corresponding α-imino acid, with the concomitant reduction of the FAD cofactor to FADH₂. The imino acid is then non-enzymatically hydrolyzed to an α-keto acid and ammonia (B1221849), while the FADH₂ is reoxidized by molecular oxygen to produce hydrogen peroxide. nih.govnih.gov

DAAO exhibits broad substrate specificity, with a preference for neutral, hydrophobic D-amino acids. wikipedia.orgnih.gov It is not active toward acidic D-amino acids like D-aspartate and D-glutamate. nih.gov D-alanine is a well-established substrate for DAAO from various species. frontiersin.orgnih.gov The enantioselective recognition is dictated by the precise geometry of the active site, which orients the D-amino acid substrate correctly relative to the FAD cofactor for hydride transfer to occur. nih.gov While L-amino acids can sometimes bind to the active site, their stereochemistry prevents them from achieving the proper alignment for efficient catalysis. frontiersin.org

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹·M⁻¹) |

|---|---|---|---|

| D-Alanine | 1.8 | 8.3 | 4611 |

| D-Serine | 6.1 | 0.7 | 115 |

| D-Proline | 2.2 | 2.3 | 1045 |

| D-Cysteine | 0.2 | 1.0 | 5000 |

| D-Tryptophan | 0.7 | 6.3 | 9000 |

One of the most significant biological consequences of incorporating D-amino acids into peptides is a dramatic increase in their resistance to proteolysis. nih.gov Most proteases, which are themselves chiral molecules composed of L-amino acids, are stereospecific and cannot efficiently recognize or cleave peptide bonds involving D-amino acid residues. nih.govmdpi.com Peptides composed entirely of D-amino acids are completely resistant to degradation by common proteases like trypsin and to proteases found in human serum. acs.orgoup.com

The mechanism behind this resistance lies in the inability of the D-peptide to bind productively to the protease's active site. acs.org The stereochemistry of the D-amino acid side chain and backbone alters the peptide's topology, preventing the formation of an active enzyme-substrate complex and significantly altering the distance between the scissile peptide bond and the catalytic residues of the protease. acs.org

Structure Activity Relationships Sar and Analogues of D Dipeptides

Principles of D-Amino Acid Incorporation in Peptide Design

The deliberate inclusion of D-amino acids in a peptide sequence is a strategic decision aimed at overcoming the inherent limitations of their natural L-amino acid-based counterparts, such as poor metabolic stability and conformational flexibility. researchgate.net This strategy allows for precise control over the peptide's three-dimensional structure, which is critical for its interaction with biological targets.

The conformational landscape of a peptide is largely dictated by the sterically allowed values of its backbone dihedral angles (φ and ψ), famously visualized in the Ramachandran plot. researchgate.net For L-amino acids, these values are predominantly negative, leading to characteristic secondary structures like the right-handed α-helix. Conversely, D-amino acids favor positive φ values. researchgate.net This fundamental difference allows D-amino acids to be used as powerful tools for conformational control.

One of the most effective uses of D-amino acids is to nucleate and stabilize specific turn structures, particularly β-turns. researchgate.net A D-amino acid placed strategically in a sequence can induce a reverse turn, forcing the peptide chain to fold back on itself. For example, a D-Pro-Gly sequence is known to nucleate a type II' β-turn, facilitating the formation of stable β-hairpin structures. researchgate.net This conformational constraint is crucial in designing peptidomimetics, as it locks the molecule into a bioactive conformation, potentially increasing its binding affinity and specificity for a target receptor or enzyme. researchgate.netresearchgate.net By restricting the conformational freedom of a peptide, the entropic penalty of binding is reduced, leading to enhanced biological potency. nih.gov

Systematic modification of D-dipeptide structures, including analogues of D-2-Aminobutyryl-D-alanine, is a key strategy in structure-activity relationship (SAR) studies to probe and modulate biological function. mdpi.com Even subtle changes to the amino acid side chains or their stereochemistry can lead to dramatic shifts in biological activity. nih.gov For instance, the substitution of one D-amino acid with another can convert a potent receptor agonist into an antagonist. nih.gov

The study of D-dipeptide analogues has revealed that enantiomeric peptides (e.g., LL-dipeptides vs. DD-dipeptides) can exhibit reciprocal effects on biological systems. Research on the dipeptide Glu-Trp showed that the LL-enantiomer had a stimulating effect on immunoregulation, while the DD-enantiomer displayed suppressor properties. mdpi.com This principle allows for the creation of peptides with finely tuned functions. Analogues of cyclic lipopeptides, where variations in the peptide moiety occur, also demonstrate that structure and concentration are critical drivers of specific biological activities, such as antifungal properties. nih.gov These explorations are essential for optimizing peptides for therapeutic use, enhancing their efficacy, and minimizing off-target effects. mdpi.com

| Analogue Reference | Key Substitution | Receptor Target(s) | Observed Biological Function |

|---|---|---|---|

| MT-II | Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂ | MC1R, MC3R, MC4R, MC5R | Agonist |

| SHU-9119 | Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH₂ | MC3R, MC4R | Antagonist |

| SHU-9119 | Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH₂ | MC1R, MC5R | Agonist |

Conformational Analysis of D-Dipeptides and Their Analogues

The three-dimensional structure of D-dipeptides is fundamentally governed by the chirality of their constituent amino acids. This stereochemistry dictates the intrinsic conformational preferences of the peptide backbone and the orientation of the side chains, which are critical for molecular recognition and biological activity.

The chirality at the α-carbon (Cα) is the primary determinant of a peptide's conformational propensities. As a direct consequence of their inverted stereochemistry, D-amino acids exhibit conformational preferences that are a mirror image of their L-counterparts. nih.govresearchgate.net This is most clearly observed in a Ramachandran plot, where D-amino acids preferentially sample the QαL and Qo regions (positive φ values), which are the mirror counterparts to the QαR and Qβ regions favored by L-amino acids. researchgate.net

Therefore, a homochiral D-Dipeptide like this compound is expected to adopt backbone conformations that are the mirror image of an L-L dipeptide. For instance, while an L-L peptide might form a right-handed helix, a D-D peptide would form a left-handed one. researchgate.net The situation becomes more complex in heterochiral peptides (e.g., D-L dipeptides). The reversal of chirality in one residue of a dipeptide can significantly alter its binding mode to targets like metal ions, a change that can be attributed to altered intramolecular interactions, such as NH···π bonds, that are remote from the primary binding site. nih.gov Computational studies on specific D-dipeptides, such as N-formyl-D-serine-D-alanine-NH2, have confirmed that the most stable conformers often adopt β-turn structures. nih.govresearchgate.net

| Chirality | Preferred Conformational Regions (Quadrants) | Associated Secondary Structures |

|---|---|---|

| L-Amino Acid | QαR (α-helical region) and Qβ (β-sheet region) | Right-handed α-helices, β-sheets |

| D-Amino Acid | QαL and Qo (mirror image regions) | Left-handed α-helices, β-turns (e.g., Type I', II') |

Computational modeling has become an indispensable tool in peptide design. Central to these methods are rotamer libraries, which are collections of statistically probable side-chain conformations (rotamers) for each amino acid as a function of its backbone dihedral angles. nih.govwikipedia.org These libraries allow for rapid and efficient searching of low-energy side-chain conformations during protein structure prediction and design. acs.org

For D-amino acids, rotamer libraries have historically been constructed by simply taking the mirror images of the well-established L-amino acid libraries. nih.govnih.gov However, this assumption has been shown to be an oversimplification. nih.gov The chiral environment created by neighboring residues can influence side-chain preferences, meaning a simple mirror-image conversion is not always accurate. nih.gov

To address this, more sophisticated D-amino acid rotamer libraries have been developed using molecular dynamics (MD) simulations of model host-guest peptides. nih.govnih.gov These simulations explicitly model D-amino acids within both L- and D-peptide backbones, thereby capturing the nuanced effects of neighboring residue chirality on side-chain conformational preferences. nih.gov These physically-derived rotamer libraries provide more realistic rotamer distributions and are crucial for the high-resolution computational design of novel peptides and proteins containing D-amino acids. nih.govoup.com

| Backbone Angles (φ, ψ) | Side-Chain Dihedral (χ1) | Probability | Standard Deviation |

|---|---|---|---|

| (+60°, +45°) | -175° | 0.65 | 15° |

| (+60°, +45°) | +65° | 0.25 | 20° |

| (+60°, +45°) | -60° | 0.10 | 18° |

Advanced Analytical Methodologies for D Dipeptide Characterization

High-Resolution Chromatographic Separations

Chromatographic techniques are fundamental for separating D-dipeptides from complex mixtures, enabling accurate identification and quantification. Ultra-high performance liquid chromatography and gas chromatography are particularly powerful tools for dipeptide analysis.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) has become a robust method for the sensitive and rapid quantification of dipeptides. mdpi.comnih.gov This technique offers significant advantages in resolution and speed over traditional HPLC, making it ideal for comprehensive dipeptide profiling in various biological samples. researchgate.net The analysis of dipeptides by UHPLC often involves a derivatization step to enhance sensitivity and improve chromatographic separation. researchgate.net A common reagent used is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which labels primary and secondary amines, facilitating detection by mass spectrometry. researchgate.net

Methodologies have been developed to quantify a wide range of dipeptides simultaneously, with some methods capable of measuring over 300 different dipeptides in a single run. researchgate.netnih.gov These approaches demonstrate excellent separation of structural isomers, which is crucial as isomers can have different biological functions but are indistinguishable by mass spectrometry alone. mdpi.comnih.gov The application of UHPLC-MS/MS has revealed organ-specific dipeptide distribution patterns, highlighting the metabolic importance of these molecules. mdpi.comnih.gov For instance, studies have shown that dipeptide concentrations in tissues can be several magnitudes higher than in serum. nih.gov

| Parameter | Description | Common Example |

|---|---|---|

| Column | The stationary phase where separation occurs. Reversed-phase columns are common. | C18 reversed-phase column |

| Mobile Phase | The solvent that moves the sample through the column. A gradient of aqueous and organic solvents is often used. | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |

| Derivatization Agent | A chemical used to modify the analyte to improve its analytical properties. | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) researchgate.net |

| Detection Method | The technique used to detect the analytes as they elute from the column. | Tandem Mass Spectrometry (MS/MS) mdpi.com |

| Ionization Mode | The method used to create ions from the analyte molecules for MS detection. | Electrospray Ionization (ESI) researchgate.net |

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and quantification of stereoisomers of dipeptides and their constituent amino acids. nih.govnih.gov For GC analysis, non-volatile compounds like dipeptides must first be converted into volatile derivatives. nih.gov This derivatization is a critical step to avoid the formation of diketopiperazines at high temperatures. nih.gov Common derivatization strategies include the formation of N-perfluoroacetyl dipeptide esters, such as trifluoroacetyl (TFA) or pentafluoropropionyl (PFP) methyl esters. nih.gov

The key to separating enantiomers like D-2-Aminobutyryl-D-alanine from its other stereoisomers is the use of a chiral stationary phase in the GC column. nih.govcat-online.com Chirasil-L-Val is a frequently used chiral stationary phase that provides excellent separation of dipeptide stereoisomers. nih.govnih.gov Comprehensive two-dimensional gas chromatography (GC×GC) can further enhance peak capacity and sensitivity, allowing for the unambiguous identification and quantification of enantiomers in complex mixtures. nih.govresearchgate.net This method has proven to be highly responsive, with detection limits in the picogram range for many amino acids. nih.gov

| Component | Description | Example(s) |

|---|---|---|

| Derivatization Reagents | Chemicals used to create volatile derivatives of the dipeptides. | Trifluoroacetic anhydride (B1165640) (TFAA), N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA). nih.govnih.gov |

| Esterification | Conversion of carboxylic acid groups to esters to increase volatility. | Methyl, 1-propyl, or 2-propyl esters. nih.gov |

| Chiral Stationary Phase | A GC column coating designed to interact differently with enantiomers, enabling their separation. | Chirasil-L-Val, Rt-γDEXsa. nih.govnih.govresearchgate.net |

| Detection Method | The system used to detect the separated compounds. | Mass Spectrometry (MS), Flame Ionization Detection (FID). nih.govcat-online.com |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural analysis of dipeptides. It provides information on molecular weight and, through fragmentation techniques, the amino acid sequence.

Tandem mass spectrometry (MS/MS) is the primary method for determining the amino acid sequence of peptides, a process known as de novo sequencing. nih.govwikipedia.org In a typical MS/MS experiment, the dipeptide of interest, such as this compound, is first ionized (e.g., by electrospray ionization) and selected in the first mass analyzer based on its mass-to-charge (m/z) ratio. tandfonline.commdpi.com The selected ion is then fragmented in a collision cell through collision-induced dissociation (CID). researchgate.net

The fragmentation primarily occurs at the peptide bond, generating a predictable series of fragment ions, most commonly b-ions (containing the N-terminus) and y-ions (containing the C-terminus). researchgate.netnih.gov The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be reconstructed. researchgate.net High-resolution mass analyzers provide the high mass accuracy necessary for dependable de novo sequencing. nih.gov The fragmentation pattern can provide unambiguous identification of the dipeptide's structure. uconn.edu

| Precursor Ion [M+H]⁺ | Ion Type | Fragment | Theoretical m/z |

|---|---|---|---|

| 175.11 | b-ion | b₁ (D-2-Aminobutyryl) | 86.06 |

| y-ion | y₁ (D-Alanine) | 90.05 | |

| Immonium Ion | I (D-2-Aminobutyryl) | 58.07 | |

| Immonium Ion | I (D-Alanine) | 44.05 |

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary method for achieving highly accurate and precise absolute quantification of molecules, including dipeptides. nih.govwikipedia.org The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte—an internal standard—to the sample prior to any processing steps. wikipedia.org For this compound, a suitable internal standard would be a version synthesized with stable heavy isotopes, such as ¹³C or ¹⁵N (e.g., this compound-¹³C₆,¹⁵N₂).

Because the labeled standard is chemically identical to the natural analyte, it experiences the same processing effects, including any sample loss during extraction and derivatization. nih.gov In the mass spectrometer, the natural and labeled forms of the dipeptide are detected as distinct signals due to their mass difference. The ratio of the signal intensities of the natural analyte to the labeled internal standard is measured. youtube.com Since the amount of the added standard is known, this ratio allows for the precise calculation of the absolute concentration of the endogenous dipeptide in the original sample, correcting for variations in sample recovery. nih.govyoutube.com

| Step | Description |

|---|---|

| 1. Spiking | A precisely known quantity of an isotopically labeled internal standard (e.g., ¹³C, ¹⁵N labeled this compound) is added to the unknown sample. wikipedia.org |

| 2. Equilibration & Processing | The labeled standard is thoroughly mixed with the sample, and the sample undergoes extraction, purification, and/or derivatization. The labeled and unlabeled analytes behave identically. nih.gov |

| 3. Mass Spectrometric Analysis | The sample is analyzed by MS or MS/MS. The instrument measures the signal intensity ratio of the natural (unlabeled) analyte to the isotopically labeled standard. youtube.com |

| 4. Quantification | The concentration of the analyte in the original sample is calculated from the measured isotope ratio and the known amount of the standard that was added. nih.gov |

Spectroscopic Techniques for Structural and Conformational Insights

While chromatography and mass spectrometry excel at separation and identification, spectroscopic techniques provide detailed information about the three-dimensional structure and conformation of dipeptides. Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is particularly useful for probing the peptide backbone. tandfonline.com

These techniques measure the vibrational frequencies of molecular bonds. The amide I (primarily C=O stretching), amide II (N-H bending and C-N stretching), and amide III bands are particularly sensitive to the secondary structure of the peptide backbone. tandfonline.com By analyzing the positions and intensities of these bands, it is possible to gain insights into the conformational preferences of D-dipeptides like this compound, such as whether it adopts a β-turn or an extended conformation. tandfonline.comnih.gov Studies on model L,D-dipeptides have shown that while some amide frequencies are sensitive to backbone conformation, others can be surprisingly similar even between peptides with very different structures. tandfonline.com The interpretation of experimental spectra is often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies for proposed structures, aiding in the conformational assignment. nih.govmdpi.com

| Amide Band | Approximate Frequency Range (cm⁻¹) | Primary Vibrational Mode |

|---|---|---|

| Amide I | 1600 - 1700 | C=O stretching tandfonline.com |

| Amide II | 1510 - 1580 | N-H in-plane bending and C-N stretching tandfonline.com |

| Amide III | 1220 - 1320 | C-N stretching and N-H in-plane bending tandfonline.com |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for D-Dipeptide Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that provides extensive information about the three-dimensional structure, conformation, and dynamics of molecules in solution and in the solid state. For D-dipeptides such as this compound, NMR serves as an indispensable tool for detailed characterization at the atomic level. By analyzing various NMR parameters, including chemical shifts, scalar coupling constants, and nuclear Overhauser effects (NOEs), researchers can elucidate the peptide's primary structure, preferred conformations, and intramolecular dynamics. chemicalbook.comresearchgate.net

The structural analysis of a dipeptide begins with the assignment of all proton (¹H) resonances in the NMR spectrum. youtube.com Due to the potential for signal overlap in a simple one-dimensional (1D) ¹H NMR spectrum, two-dimensional (2D) NMR experiments are routinely employed. nmims.educhemrxiv.org

Resonance Assignment using 2D NMR

Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are fundamental for identifying proton spin systems within each amino acid residue. uzh.ch

COSY spectra reveal correlations between protons that are coupled through three bonds (³J-coupling), such as the amide proton (NH), the alpha-proton (α-H), and the side-chain protons. This allows for the tracing of connectivity within a residue. uzh.ch

TOCSY spectra extend these correlations, showing all protons within a coupled spin system, regardless of the number of bonds separating them. This is particularly useful for identifying the complete set of protons belonging to a specific amino acid side chain. uzh.ch

Once the individual spin systems for the D-alanine and D-2-aminobutyric acid residues are identified, they must be linked in the correct sequence. This is achieved using NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect protons that are close in space (typically < 5 Å), revealing through-space correlations. nmims.edu A key sequential assignment marker is the NOE between the amide proton of one residue and the α-proton of the preceding residue.

Illustrative ¹H Chemical Shifts for Constituent Amino Acids

| Amino Acid | Proton | Typical Chemical Shift (ppm) in D₂O |

| D-Alanine | α-H | 3.78 |

| β-CH₃ | 1.48 | |

| D-2-Aminobutyric Acid | α-H | ~3.71 |

| β-CH₂ | ~1.89 | |

| γ-CH₃ | ~0.99 |

Data is illustrative and based on typical values for the individual amino acids in D₂O. chemicalbook.comchemicalbook.com

Conformational Analysis

NMR spectroscopy provides critical data for defining the conformational preferences of the dipeptide backbone. The key dihedral angles that describe the backbone conformation are φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N).

The magnitude of the three-bond scalar coupling constant between the amide proton and the α-proton (³JHN-Hα) is related to the φ dihedral angle through the Karplus equation. mdpi.comresearchgate.net By measuring this coupling constant from a high-resolution 1D ¹H spectrum, researchers can estimate the possible range of φ angles the dipeptide adopts in solution. nih.gov

| ³JHN-Hα (Hz) | Associated Secondary Structure / Conformation |

| < 5 | α-helix (right-handed) |

| > 8 | β-sheet |

| 6 - 8 | Random coil / Flexible |

This table presents typical correlations used in peptide conformational analysis. mdpi.com

Further conformational restraints are derived from NOE data. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons. By analyzing NOESY spectra, a set of distance restraints can be generated. acs.org These include short-, medium-, and long-range distances that help define the peptide's global fold and the relative orientation of the side chains.

Structural Dynamics

NMR is also uniquely suited to probe the dynamic processes of D-dipeptides. Information on molecular motion can be obtained by measuring relaxation parameters (T₁ and T₂) and by studying the exchange rates of labile protons (like the amide protons) with the solvent.

Solid-state NMR (ssNMR) can be used to study the structure and dynamics of dipeptides in their crystalline form. In the solid state, chemical shifts are highly sensitive to local structure, such as hydrogen-bonding patterns and backbone dihedral angles, providing a static picture that complements the dynamic information obtained from solution-state NMR. nih.gov

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal information about the conformational dynamics and interactions of molecules like D-2-Aminobutyryl-D-alanine.

MD simulations are instrumental in exploring the conformational landscape of D-dipeptides. These simulations can track the fluctuations in backbone torsional angles and the formation and breaking of intramolecular hydrogen bonds, which dictate the peptide's three-dimensional structure. ethz.ch For small peptides, MD simulations can sufficiently sample all motional processes, allowing for the characterization of different conformational states and the transitions between them. ethz.chaps.org Studies on dipeptide analogs have shown that conformational transformations can occur on the picosecond to nanosecond timescale. aps.org The choice of force fields and water models in the simulation can influence the observed conformations. researchgate.net While classical MD is widely used, ab initio MD simulations can provide a more accurate description of the system's dynamics, especially for smaller systems in the gas phase. aps.org The chirality of the amino acid residues significantly impacts the accessible conformations. MD simulations have been employed to develop rotamer libraries for D-amino acids within peptide chains, providing realistic distributions for use in computational design. nih.gov These simulations help understand how the intrinsic conformational preferences of amino acids are affected by chirality. nih.gov

Table 1: Key Parameters in MD Simulations for Conformational Analysis of Dipeptides

| Parameter | Description | Relevance to D-Dipeptide Dynamics | Typical Timescale |

|---|---|---|---|

| Backbone Dihedral Angles (Φ, Ψ) | Torsion angles that define the conformation of the peptide backbone. | Determines the overall fold and secondary structure elements of the dipeptide. | Picoseconds to Nanoseconds |

| Radius of Gyration (Rg) | A measure of the compactness of the peptide structure. | Explores the overall size and shape changes during the simulation. | Nanoseconds |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Assesses the stability of the peptide conformation over the simulation time. | Nanoseconds to Microseconds |

| Intramolecular Hydrogen Bonds | Non-covalent bonds formed between the backbone amide and carbonyl groups. | Stabilizes specific conformations, such as turns and extended structures. ethz.ch | Picoseconds |

MD simulations provide a detailed view of the non-covalent interactions that govern the structure and function of D-peptides and their complexes. Intramolecularly, hydrogen bonds are crucial for stabilizing specific secondary structures. ethz.ch The populations of different types of hydrogen bonds can be calculated from simulation trajectories to determine the most prevalent conformations. ethz.ch

Intermolecularly, simulations can explore how D-peptides interact with other molecules, such as solvent, ions, or biological receptors. proquest.com By analyzing the trajectories, researchers can identify key residues involved in binding and characterize the nature of the interactions (e.g., electrostatic, van der Waals, hydrophobic). nih.gov For instance, simulations can reveal how peptides bind to and insert into model cell membranes, a process driven by a combination of hydrophobic and electrostatic interactions. mdpi.com Understanding these interactions is fundamental for rationalizing the peptide's behavior in different environments and for designing molecules with specific binding properties. nih.gov

Table 2: Common Non-Covalent Interactions in D-Dipeptide Systems Studied by MD Simulations

| Interaction Type | Description | Role in D-Dipeptide Systems |

|---|---|---|

| Hydrogen Bonds | An attractive interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Key for stabilizing intramolecular conformations and for intermolecular binding to receptors or solvent. ethz.ch |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Governs the interaction with charged molecules, ions, and polar environments. |

| Van der Waals Forces | Weak, short-range forces arising from fluctuations in electron density. | Contribute to the overall stability of the peptide's folded state and its binding to other molecules. nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in aqueous solution. | Drives the folding of peptides and their association with nonpolar surfaces, such as lipid membranes. nih.gov |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid QM/MM methods combine the accuracy of quantum mechanics (QM) for a small, chemically active region of a system with the efficiency of molecular mechanics (MM) for the larger environment. This approach is particularly well-suited for studying enzymatic reactions involving bond-making and bond-breaking events. mdpi.com

QM/MM calculations are a powerful tool for investigating the detailed mechanisms of enzymes that synthesize or degrade D-dipeptides. biorxiv.orgresearchgate.net For example, these methods have been used to study the 1,1-proton transfer reaction catalyzed by dipeptide epimerases, which convert L-dipeptides to D-dipeptides. biorxiv.org The QM region typically includes the substrate and key active site residues, while the rest of the enzyme and solvent are treated with an MM force field. biorxiv.orgmdpi.com By calculating the potential energy surface for the reaction, researchers can identify transition states, intermediates, and determine the activation energy barriers. mdpi.com This provides a detailed, step-by-step picture of the catalytic process, revealing the specific roles of active site residues in catalysis. biorxiv.org Such insights are crucial for understanding enzyme function and for designing inhibitors or engineering novel enzyme activities. rsc.org

Computational Design and Predictive Modeling

Computational methods are increasingly used not only to study existing molecules but also to design new ones with desired properties and to predict their behavior. nih.gov

Predicting how a D-dipeptide like this compound will bind to a specific enzyme is a key challenge in drug design and protein engineering. sabanciuniv.edu In silico methods, such as molecular docking and MD simulations, are used to predict the binding pose and affinity of a substrate to an enzyme's active site. nih.gov Docking algorithms search for the most favorable binding orientation of the ligand (substrate) within the receptor (enzyme) binding pocket and estimate the binding energy. nih.gov Following docking, MD simulations can be used to refine the binding pose and assess the stability of the enzyme-substrate complex over time. nih.gov These simulations can also reveal how the binding of a substrate induces conformational changes in the enzyme. nih.gov By calculating binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), researchers can rank different substrates based on their predicted affinity for the enzyme, guiding experimental efforts to identify potent inhibitors or optimal substrates. nih.gov

Table 3: Computational Approaches for Predicting Enzyme-Substrate Interactions

| Method | Principle | Information Gained | Application to D-Dipeptide Systems |

|---|---|---|---|

| Molecular Docking | Fits a ligand into a receptor's binding site and scores the interaction. | Preferred binding orientation (pose), estimated binding affinity (scoring function). nih.gov | Rapid virtual screening of D-dipeptide analogs against an enzyme target. nih.gov |

| MD Simulations | Simulates the dynamic behavior of the enzyme-substrate complex in a solvated environment. | Stability of the binding pose, induced conformational changes, detailed interaction patterns. nih.gov | Assessing the stability of the predicted D-dipeptide binding mode and refining the complex structure. |

| Binding Free Energy Calculations (e.g., MM/PBSA) | Estimates the free energy change upon ligand binding from simulation snapshots. | Quantitative prediction of binding affinity (ΔGbind). nih.gov | Ranking different D-dipeptide derivatives based on their predicted affinity for a target enzyme. |

Rational Design Strategies for Novel D-Peptide Analogues

The rational design of novel D-peptide analogues, including derivatives and mimics of this compound, leverages computational and theoretical methods to predict and optimize their biological activity, stability, and specificity. These in silico approaches are crucial for overcoming the limitations of natural L-peptides, such as susceptibility to proteolysis, and for developing new therapeutics, particularly antimicrobial agents. nih.govnih.gov D-peptide analogues are designed to mimic or antagonize the function of key biological motifs, such as the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, a critical component in the biosynthesis of bacterial cell walls. researchgate.netresearchgate.net

Computational strategies for designing D-peptide analogues encompass a range of techniques from molecular modeling to machine learning algorithms. researchgate.netfrontiersin.org These methods allow for the exploration of vast chemical spaces, reducing the time and cost associated with experimental screening. nih.gov Key strategies include structure-based design, mirror-image phage display, and the development of specialized algorithms that can handle the unique stereochemistry of D-amino acids. nih.govbiorxiv.org

One prominent approach involves creating mirror-image (D-enantiomeric) versions of known L-peptides that bind to specific targets. Since the target is achiral or its chirality is not a factor in binding, the D-peptide should bind with similar affinity as the native L-peptide but will be resistant to degradation by proteases. biorxiv.org Computational tools are essential for refining these mirror-image peptides. For instance, molecular dynamics simulations can assess the conformational stability of D-peptide analogues and their interactions with biological targets, such as enzymes or protein receptors. nih.gov

Specialized algorithms have been developed to facilitate the de novo design of D-peptides. DexDesign, for example, is an algorithm built within the OSPREY protein design software that computationally designs D-peptide inhibitors. nih.govbiorxiv.org This method utilizes techniques such as the Minimum Flexible Set, K*-based Mutational Scan, and Inverse Alanine (B10760859) Scan to exponentially reduce the search space for viable peptide sequences. nih.gov Such algorithms can generate novel D-peptides predicted to bind their targets with higher affinity than endogenous ligands, identifying them as promising therapeutic candidates. nih.govbiorxiv.org

Machine learning and statistical-based methods are also employed to predict the bioactivity of designed peptides. researchgate.netfrontiersin.org By training on large datasets of known antimicrobial peptides (AMPs), these models can identify sequences with a high probability of exhibiting antimicrobial or other desired functions. biorxiv.org Researchers can use these predictions to guide the synthesis of novel D-peptide analogues with enhanced properties. For example, a study on designing mirror-like peptides with alanine regulation demonstrated that the frequency of alanine residues could modulate the hydrophobicity and, consequently, the antimicrobial potency and cell selectivity of the peptides. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) simulations provide a deeper understanding of the enzymatic reactions involved in D-peptide synthesis or degradation. A computational study on D-aminopeptidase, an enzyme that can synthesize poly-D-alanine peptides, used QM/MM simulations to determine the energy barriers for reactions with different stereoisomers. nih.gov The findings revealed significantly higher activation barriers for the L-stereoisomer compared to the D-substrate, explaining the enzyme's specificity. nih.gov This knowledge is invaluable for designing D-peptide analogues that are stable and can be synthesized efficiently.

The following tables present data from computational studies focused on the design and analysis of novel peptide analogues, illustrating the type of detailed findings generated through these theoretical investigations.

| Peptide ID | Sequence | Predicted Antimicrobial Activity Score | Predicted Hemolytic Activity | Therapeutic Index |

|---|---|---|---|---|

| KL4A6 | XXYXXXYXXXYXX (X=L/A, Y=K) | High | Low | High |

| Analogue 1 | (Sequence details proprietary) | Moderate | Low | Moderate |

| Analogue 2 | (Sequence details proprietary) | High | High | Low |

| Analogue 3 | (Sequence details proprietary) | Low | Low | Low |

This table is based on findings from a study on rationally designed mirror-like peptides where alanine content was modulated to optimize antimicrobial activity and cell selectivity. nih.gov The peptide KL4A6 showed the most promising balance of high antimicrobial potency and low toxicity, resulting in the highest therapeutic index.

| Substrate | Catalytic Step | Calculated Free Energy Barrier (kcal/mol) |

|---|---|---|

| D-Ala-OEt | Acylation | 26.5 |

| D-Ala-OEt | Aminolysis | 28.8 |

| L-Ala-OEt | Acylation | 37.2 |

| L-Ala-OEt | Aminolysis | 44.5 |

This table presents data from a quantum mechanics/molecular mechanics (QM/MM) simulation study on the polymerization reaction of D-aminopeptidase. The significantly higher energy barriers for the L-alanine substrate compared to the D-alanine substrate provide a quantitative explanation for the enzyme's stereospecificity. nih.gov

These rational design strategies, supported by robust computational tools, are pivotal in advancing the development of D-peptide analogues like this compound for various therapeutic applications.

Emerging Research Avenues and Future Directions

Development of D-Amino Acid and D-Dipeptide Chemical Reporters as Biological Probes

The bacterial cell wall, with its unique peptidoglycan (PG) structure, is a prime target for antibiotics and scientific investigation. acs.orgacs.org D-amino acids are fundamental components of PG, and this has led to the innovative use of synthetic D-amino acid analogs as chemical reporters to study bacterial cell wall dynamics. acs.orgnih.gov These probes, which include fluorescent D-amino acids (FDAAs) and D-amino acid dipeptides (DAADs), can be metabolically incorporated into the PG of various bacterial species. acs.orgresearchgate.net This allows for the visualization of PG synthesis and remodeling in living bacteria with high spatial and temporal resolution. acs.orgnih.gov

The mechanism of incorporation relies on the promiscuity of enzymes involved in PG biosynthesis, particularly penicillin-binding proteins (PBPs), which are transpeptidases that cross-link the peptide stems of the PG mesh. acs.orgnih.gov These enzymes can recognize and incorporate unnatural D-amino acids and D-dipeptides that mimic the natural D-alanyl-D-alanine terminus of the PG precursor. nih.govnih.gov By attaching fluorescent tags or other bioorthogonal handles (like azides or alkynes) to these D-amino acid probes, researchers can track the sites of new cell wall synthesis, cell division, and other morphological changes in bacteria. nih.govresearchgate.net

Key Research Findings:

Versatility: A wide range of bacterial species, including intracellular pathogens like Listeria monocytogenes, have been shown to incorporate functionalized D-alanine analogues into their cell walls. nih.gov

Specificity: These probes are specifically incorporated into nascent PG, providing a powerful tool to study PG dynamics without the toxicity associated with other labeling methods like fluorescently tagged antibiotics. acs.orgnih.gov

Modular Platform: The use of bioorthogonal chemical reporters, such as azides and alkynes, allows for a two-step labeling process. The D-amino acid analog is first incorporated, and then a fluorescent probe is attached via a "click chemistry" reaction, offering flexibility in experimental design. nih.gov

| Type of Probe | Description | Application Example | Reference |

| Fluorescent D-Amino Acids (FDAAs) | D-amino acids directly conjugated to a fluorophore. | Real-time visualization of peptidoglycan synthesis in live bacteria. | acs.orgresearchgate.net |

| Clickable D-Amino Acids | D-amino acids functionalized with bioorthogonal handles like azides or alkynes for subsequent reaction with a reporter molecule. | Probing peptidoglycan dynamics in intracellular pathogens during infection. | acs.orgnih.gov |

| D-Amino Acid Dipeptides (DAADs) | Dipeptides containing at least one D-amino acid, which can also be functionalized with reporters. | Used to study the substrate specificity of peptidoglycan biosynthetic enzymes. | acs.org |

Expanding the Repertoire of Enzymatic Routes for D-Dipeptide Biocatalysis

While chemical synthesis of dipeptides is possible, it often involves multiple protection and deprotection steps, making it complex and costly. researchgate.netresearchgate.net Enzymatic synthesis, or biocatalysis, offers a more sustainable and specific alternative. researchgate.net For D-dipeptides like D-2-Aminobutyryl-D-alanine, several enzymatic strategies are being explored.

One promising approach involves the use of D-alanine-D-alanine ligases (Ddl) . nih.gov These enzymes naturally catalyze the formation of the D-Ala-D-Ala dipeptide, a crucial precursor for peptidoglycan synthesis. nih.govnih.gov Studies have shown that some Ddl enzymes exhibit broad substrate specificity and can be used to synthesize various D-amino acid dipeptides. nih.gov For instance, the Ddl from Escherichia coli (EcDdlB) has been shown to accept D-serine, D-threonine, and D-cysteine in addition to D-alanine, suggesting its potential for synthesizing a range of D-dipeptides. nih.gov

Another significant avenue is the utilization of enzymes from nonribosomal peptide synthetases (NRPSs) . researchgate.netnih.gov NRPSs are large, multi-domain enzymes that synthesize a wide variety of peptides in microorganisms without the use of ribosomes. researchgate.net The adenylation (A) domains of NRPSs are responsible for recognizing and activating specific amino acids. By harnessing the activity of A-domains that are specific for D-amino acids, researchers have successfully synthesized over 40 different D-amino acid-containing dipeptides. nih.gov

| Enzyme Class | Mechanism | Advantages | Example | Reference |

| D-alanine-D-alanine Ligases (Ddl) | Catalyzes the ATP-dependent ligation of two D-amino acids. | High efficiency for specific substrates; some exhibit broad specificity. | EcDdlB from E. coli used to produce various D-amino acid homo-dipeptides. | nih.gov |

| Nonribosomal Peptide Synthetases (NRPS) Adenylation Domains | Activates specific D-amino acids which can then react with another amino acid to form a dipeptide. | Can be used to synthesize a wide variety of ld-, dl-, and dd-dipeptides. | TycA-A from tyrocidine synthetase and BacB2-A from bacitracin synthetase. | nih.gov |

| Amidohydrolases | Can be used in reverse to synthesize dipeptides from amino acid esters. | Useful for synthesizing various D-amino acid-containing dipeptides. | Amidohydrolase from Streptomyces sp. strain 82F2. | nih.gov |

Deeper Understanding of D-Dipeptide Roles in Complex Biological Ecosystems

D-amino acids and, by extension, D-dipeptides are increasingly recognized as important signaling molecules and functional components in diverse biological systems. nih.govfrontiersin.org In bacteria, D-amino acids are not only crucial for cell wall structure but also play regulatory roles in processes like biofilm formation, spore germination, and cell wall remodeling. nih.gov For example, certain Bacillus species use D-alanine as an auto-inhibitor of spore germination at high population densities. nih.gov

The presence of D-amino acids in the environment, particularly in microbial ecosystems like the gut, has significant implications for host-microbe interactions. frontiersin.org The host's innate immune system can recognize and respond to bacterial D-amino acids. For instance, the enzyme D-amino acid oxidase (DAO), present in mammals, can oxidize bacterial D-amino acids to produce hydrogen peroxide, which has antimicrobial activity. frontiersin.org This suggests a role for D-amino acid metabolism in modulating the composition of the gut microbiota and defending against pathogens. frontiersin.org

While research has largely focused on free D-amino acids, the roles of D-dipeptides in these ecosystems are an emerging area of interest. It is plausible that D-dipeptides are released by microorganisms and have specific biological activities. Some cyclic dipeptides (diketopiperazines), which can be formed from D-amino acids, are known to have a wide range of biological activities, including antibacterial and quorum-sensing modulatory effects. nih.govmdpi.com Understanding the synthesis, release, and biological targets of D-dipeptides like this compound in complex ecosystems will provide new insights into microbial communication and host-pathogen interactions.

Advances in Bioengineering for D-Dipeptide Production and Research Applications

The growing interest in D-dipeptides for research and potential therapeutic applications necessitates the development of efficient and scalable production methods. Bioengineering and metabolic engineering of microorganisms offer a promising route for the overproduction of these compounds from renewable resources. nih.govnih.gov

The general strategy involves engineering a microbial host, such as Escherichia coli or Corynebacterium glutamicum, to funnel metabolic precursors towards the synthesis of the desired D-amino acids and subsequently the D-dipeptide. This can be achieved through several approaches:

Overexpression of Key Biosynthetic Enzymes: Introducing and overexpressing genes encoding enzymes with the desired activity, such as D-alanine-D-alanine ligases with broad substrate specificity, can drive the synthesis of the target dipeptide. nih.govacs.org

Deletion of Competing Pathways: Knocking out genes that encode for enzymes in competing metabolic pathways can increase the availability of precursors for the desired product. acs.org For example, deleting peptidases that could degrade the produced dipeptide can lead to its accumulation. acs.org

Whole-Cell Biocatalysis: Using engineered whole cells as biocatalysts can be more cost-effective than using purified enzymes, as it eliminates the need for enzyme purification and can provide a stable environment with inherent cofactor regeneration. nih.govacs.org

Recent successes in the bio-production of L-amino acids and some dipeptides highlight the potential of these approaches. nih.govacs.org For example, engineered E. coli strains have been developed for the high-yield production of L-alanine and the dipeptide Leu-Leu. nih.govacs.org Similar strategies could be adapted for the production of this compound, providing a sustainable source of this compound for further research into its biological functions and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for D-2-Aminobutyryl-D-alanine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling. For SPPS, the Fmoc/t-Bu strategy is preferred due to compatibility with D-amino acids. After deprotection and cleavage, reverse-phase HPLC (RP-HPLC) with UV detection at 214 nm is used to assess purity. Mass spectrometry (MS) confirms molecular weight, while chiral chromatography ensures enantiomeric purity of D-2-aminobutyric acid and D-alanine residues .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (1H/13C) resolves structural features, such as peptide bond conformation and stereochemistry. High-resolution mass spectrometry (HR-MS) validates the molecular formula. For stability studies, accelerated degradation under acidic/basic conditions followed by LC-MS identifies hydrolysis products. Chiral columns (e.g., Chirobiotic T) confirm absence of L-enantiomer contamination .

Q. How can researchers ensure proper storage and stability of this compound?

- Methodological Answer : Lyophilized peptides should be stored at -20°C in airtight containers with desiccants to prevent hygroscopic degradation. For solutions, use pH 5-6 buffers (e.g., acetate) and avoid repeated freeze-thaw cycles. Stability is monitored via RP-HPLC every 6 months; degradation >5% warrants re-synthesis .

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s role in bacterial cell wall modulation?

- Methodological Answer : Use in vitro assays with purified penicillin-binding proteins (PBPs) to test competitive inhibition. Microdilution assays in E. coli or S. aureus cultures quantify minimum inhibitory concentrations (MICs). Pair with molecular dynamics simulations to analyze binding affinity to PBPs versus native D-Ala-D-Ala substrates .

Q. How should researchers address contradictions in bioactivity data across different bacterial strains?

- Methodological Answer : Cross-validate results using isogenic mutant strains (e.g., PBP knockout) to isolate resistance mechanisms. Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify compensatory pathways. Statistical tools like principal component analysis (PCA) differentiate strain-specific responses from methodological artifacts .

Q. What strategies enable the incorporation of this compound into non-ribosomal peptide synthetase (NRPS) systems?

- Methodological Answer : Engineer NRPS adenylation domains via site-directed mutagenesis to accept D-2-aminobutyric acid. Use ATP-PPi exchange assays to screen substrate specificity. Co-crystallization with engineered domains (e.g., GrsA) provides structural insights into substrate binding pockets .

Q. How can researchers resolve discrepancies between computational predictions and empirical binding affinity data?

- Methodological Answer : Apply ensemble docking with multiple PBP conformations (e.g., from NMR or cryo-EM) to account for protein flexibility. Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH) experimentally. Bayesian statistical models reconcile computational/experimental datasets by weighting force field accuracy .

Methodological Notes

- Stereochemical Integrity : Use Marfey’s reagent for post-synthesis chiral analysis to detect racemization .